molecular formula C8H10N4S B13640600 5-(4,5-Dimethyl-4h-1,2,4-triazol-3-yl)thiophen-2-amine

5-(4,5-Dimethyl-4h-1,2,4-triazol-3-yl)thiophen-2-amine

Cat. No.: B13640600
M. Wt: 194.26 g/mol
InChI Key: CNTASFDWNVBVLI-UHFFFAOYSA-N
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Description

5-(4,5-Dimethyl-4H-1,2,4-triazol-3-yl)thiophen-2-amine is a heterocyclic compound that features a triazole ring fused with a thiophene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(4,5-Dimethyl-4H-1,2,4-triazol-3-yl)thiophen-2-amine typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 4,5-dimethyl-1H-1,2,4-triazole-3-thiol with 2-bromoaniline in the presence of a base such as potassium carbonate. The reaction is carried out in a solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions such as temperature, pressure, and solvent choice is crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

5-(4,5-Dimethyl-4H-1,2,4-triazol-3-yl)thiophen-2-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the amino group can be replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Halogenated reagents like bromoethane in the presence of a base such as sodium hydroxide.

Major Products Formed

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of corresponding amines or alcohols.

    Substitution: Formation of substituted thiophenes with various functional groups.

Scientific Research Applications

5-(4,5-Dimethyl-4H-1,2,4-triazol-3-yl)thiophen-2-amine has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as an antimicrobial agent due to its triazole moiety.

    Medicine: Explored for its potential use in drug development, particularly in the design of antifungal and anticancer agents.

    Industry: Utilized in the development of advanced materials, such as conductive polymers and organic semiconductors.

Mechanism of Action

The mechanism of action of 5-(4,5-Dimethyl-4H-1,2,4-triazol-3-yl)thiophen-2-amine involves its interaction with specific molecular targets. The triazole ring can bind to metal ions or enzymes, inhibiting their activity. This interaction can disrupt essential biological processes, leading to antimicrobial or anticancer effects. The thiophene ring can also participate in π-π stacking interactions, enhancing the compound’s binding affinity to its targets.

Comparison with Similar Compounds

Similar Compounds

    3,5-Dimethyl-4H-1,2,4-triazole: A simpler triazole derivative with similar chemical properties.

    4-(3,5-Dimethyl-4H-1,2,4-triazol-4-yl)piperidine: A compound with a piperidine ring fused to the triazole moiety.

    5-(4H-1,2,4-triazol-4-yl)isophthalic acid: A triazole derivative with carboxylic acid groups.

Uniqueness

5-(4,5-Dimethyl-4H-1,2,4-triazol-3-yl)thiophen-2-amine is unique due to the presence of both triazole and thiophene rings, which confer distinct electronic and steric properties. This combination enhances its potential for diverse applications in medicinal chemistry and materials science.

Properties

Molecular Formula

C8H10N4S

Molecular Weight

194.26 g/mol

IUPAC Name

5-(4,5-dimethyl-1,2,4-triazol-3-yl)thiophen-2-amine

InChI

InChI=1S/C8H10N4S/c1-5-10-11-8(12(5)2)6-3-4-7(9)13-6/h3-4H,9H2,1-2H3

InChI Key

CNTASFDWNVBVLI-UHFFFAOYSA-N

Canonical SMILES

CC1=NN=C(N1C)C2=CC=C(S2)N

Origin of Product

United States

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